molecular formula C14H22N4O2 B2542131 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide CAS No. 1172330-70-9

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide

Cat. No.: B2542131
CAS No.: 1172330-70-9
M. Wt: 278.356
InChI Key: UUIIJVRYIGZMNT-UHFFFAOYSA-N
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Description

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide is a chemical compound with a unique structure that includes a cyclopropyl group, an oxadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of reagents such as hydrazine, carboxylic acids, and cyclopropyl derivatives under controlled temperatures and pressures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce modified piperidine compounds .

Scientific Research Applications

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and piperidine moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the isopropyl-substituted piperidine ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and novel applications in research and industry.

Properties

IUPAC Name

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-propan-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-9(2)15-14(19)18-7-5-11(6-8-18)13-17-16-12(20-13)10-3-4-10/h9-11H,3-8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIIJVRYIGZMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC(CC1)C2=NN=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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